molecular formula C13H16N2O3 B8708011 (4-Benzoylpiperazin-1-yl)acetic acid

(4-Benzoylpiperazin-1-yl)acetic acid

Cat. No.: B8708011
M. Wt: 248.28 g/mol
InChI Key: LEYDURANQZYADV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Benzoylpiperazin-1-yl)acetic acid is a piperazine derivative featuring a benzoyl group at the 4-position of the piperazine ring and an acetic acid moiety attached to the nitrogen. This structure combines the aromatic properties of benzoyl with the flexibility of the piperazine scaffold, making it a versatile intermediate in medicinal chemistry.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

2-(4-benzoylpiperazin-1-yl)acetic acid

InChI

InChI=1S/C13H16N2O3/c16-12(17)10-14-6-8-15(9-7-14)13(18)11-4-2-1-3-5-11/h1-5H,6-10H2,(H,16,17)

InChI Key

LEYDURANQZYADV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, and properties:

Compound Name Substituents Molecular Formula Melting Point (°C) Purity (%) Notable Properties References
(4-Benzoylpiperazin-1-yl)acetic acid Benzoyl C₁₃H₁₅N₂O₃ Not reported - Reference compound -
[4-(3-Methylbenzoyl)piperazin-1-yl]acetic acid 3-Methylbenzoyl C₁₄H₁₇N₂O₃ Not reported 98% Increased lipophilicity due to methyl group
2-(4-(tert-Butoxycarbonyl)piperazin-1-yl)acetic acid tert-Boc C₁₁H₂₀N₂O₄ Not reported - Enhanced stability via protective group
3-[(4-Benzoylpiperazin-1-yl)sulfonyl]benzoic acid Sulfonyl benzoic acid C₁₉H₁₉N₃O₅S Not reported 95% Improved electronic effects for binding
4-(4-Propylpiperazin-1-yl)benzoic acid Propylpiperazine C₁₄H₂₀N₂O₂ Not reported - Altered solubility and bioavailability
1-(4-Benzoylpiperazin-1-yl)-2-(4-chloro-2-methylphenoxy)ethan-1-one Chloro-methylphenoxy C₂₁H₂₂ClN₂O₃ Not reported 99.99% High purity; GPR183 agonist activity
Key Observations:
  • Protective Groups : The tert-Boc group in improves stability during synthesis, a strategy useful in peptide chemistry .
  • Electronic Effects : Sulfonyl-containing analogs () may exhibit stronger hydrogen-bonding capacity, influencing receptor binding .
  • Purity and Bioactivity : Compound 91 () demonstrates high purity (99.99%) and agonist activity, underscoring the importance of substituent choice for target engagement .

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